

# Dibutyl malate chemical properties and structure

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An In-depth Technical Guide to Dibutyl Maleate: Chemical Properties, Structure, and Applications

## Authored by: A Senior Application Scientist Abstract

Dibutyl maleate (DBM), the di-n-butyl ester of maleic acid, is a versatile unsaturated ester with significant industrial and research applications. This guide provides a comprehensive technical overview of its core chemical and physical properties, molecular structure, and established synthesis protocols. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the compound's reactivity, particularly the role of its olefinic double bond, which is central to its utility as a comonomer in polymerization and as a key intermediate in organic synthesis. Detailed methodologies for its characterization via modern analytical techniques and a summary of its toxicological profile are also presented to ensure a complete and authoritative resource.

## Molecular Structure and Identification

Dibutyl maleate is an organic compound systematically named Dibutyl (2Z)-but-2-enedioate.<sup>[1]</sup> It is the diester formed from the cis-isomer of the unsaturated dicarboxylic acid, maleic acid, and 1-butanol.<sup>[1]</sup> The presence of the carbon-carbon double bond in a cis configuration is a defining structural feature that influences its physical properties and chemical reactivity, distinguishing it from its trans-isomer, dibutyl fumarate.

The fundamental identifiers for this compound are:

- IUPAC Name: Dibutyl (2Z)-but-2-enedioate[1][2]
- CAS Number: 105-76-0[1][3]
- Molecular Formula: C<sub>12</sub>H<sub>20</sub>O<sub>4</sub>[1]
- InChIKey: JBSLOWBPDRZSMB-FPLPWBNLSA-N[1][2]

Caption: Chemical structure of Dibutyl Maleate (DBM).

## Physicochemical Properties

Dibutyl maleate is a colorless, oily liquid with a characteristic ester-like odor.[4] Its physical and chemical properties are critical for its handling, storage, and application, particularly in polymerization and synthesis where temperature, solubility, and density are key parameters.

Property	Value	Source(s)
Molecular Weight	228.29 g/mol	
Appearance	Colorless to yellowish oily liquid	<a href="#">[1]</a> <a href="#">[4]</a>
Odor	Characteristic ester-like	<a href="#">[4]</a>
Density	0.988 g/mL at 25 °C	
Boiling Point	280-281 °C (at 1 atm)	<a href="#">[1]</a>
Melting Point	-85 °C	<a href="#">[1]</a>
Flash Point	138-141 °C (closed cup)	<a href="#">[1]</a> <a href="#">[5]</a>
Solubility in Water	Very slightly soluble (0.17 g/L at 20 °C)	<a href="#">[1]</a>
Solubility in Solvents	Miscible with methanol, ethanol, acetone, diethyl ether, toluene	<a href="#">[4]</a> <a href="#">[6]</a>
Refractive Index (n <sup>20</sup> /D)	1.445	<a href="#">[1]</a>
Vapor Pressure	0.0027 hPa at 20 °C	<a href="#">[1]</a>

## Synthesis of Dibutyl Maleate

The industrial production of dibutyl maleate is predominantly achieved through the acid-catalyzed Fischer esterification of maleic anhydride with 1-butanol (n-butanol).[\[1\]](#)[\[7\]](#)

### Causality of Experimental Design:

- Reactants: Maleic anhydride is used instead of maleic acid as it is more reactive and produces one mole of water per mole of anhydride, compared to two moles for the acid. This reduces the amount of water that must be removed to drive the reaction to completion. An excess of 1-butanol is often used to shift the equilibrium towards the product side, maximizing the conversion of the more expensive maleic anhydride.

- Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, is required to protonate the carbonyl oxygen of the anhydride, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[8][9]
- Water Removal: The esterification is a reversible reaction. To achieve high yields, the water produced as a byproduct must be continuously removed from the reaction mixture. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus, where the butanol-water azeotrope is collected, the water is separated, and the butanol is returned to the reactor.[7][10]

## Experimental Protocol: Laboratory Scale Synthesis

- Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, a magnetic stirrer, and a heating mantle.
- Charging Reactants: To the flask, add maleic anhydride (0.63 mol, 70 g), 1-butanol (300 mL, excess), and p-toluenesulfonic acid (1 g) as the catalyst.[7]
- Reaction: Heat the mixture to reflux. The butanol-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for approximately 16 hours or until no more water is collected in the trap.[7]
- Workup: Allow the reaction mixture to cool to room temperature.
- Purification: Remove the excess butanol via distillation under reduced pressure (in *vacuo*).[7] The residue, which is crude dibutyl maleate, can be further purified by vacuum distillation if necessary.
- Verification: The structure of the final product should be verified by NMR analysis.[7]

Caption: General workflow for the synthesis of Dibutyl Maleate.

## Spectroscopic and Analytical Characterization

Ensuring the purity and confirming the identity of synthesized dibutyl maleate is a critical step. The primary isomeric impurity is often dibutyl fumarate, the trans-isomer, which can form under

the action of heat and acid.[4] A combination of chromatographic and spectroscopic techniques is employed for comprehensive analysis.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the purity of volatile compounds like DBM.[11] It separates DBM from unreacted starting materials, byproducts like dibutyl fumarate, and other impurities, while the mass spectrometer provides definitive identification based on the fragmentation pattern.

### Experimental Protocol: GC-MS Purity Validation

- **Sample Preparation:** Prepare a stock solution by dissolving ~100 mg of the synthesized DBM in 10 mL of a suitable solvent (e.g., ethyl acetate). Further dilute to a final concentration of approximately 100 µg/mL.[11]
- **Instrumentation:** Use a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 7000-Triple-Quad MS).[12]
- **GC Conditions:**
  - Column: 5% phenyl-methyl silicone capillary column (30m x 0.25mm i.d., 0.25 µm film thickness).[12]
  - Carrier Gas: Helium at a constant flow of 1 mL/min.[12]
  - Injection: 1 µL, splitless mode.[12]
  - Temperature Program: An appropriate temperature gradient (e.g., initial temp of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min).
- **MS Conditions:**
  - Ionization Mode: Electron Impact (EI) at 70 eV.[12]
  - Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.

- Data Analysis: Determine purity by calculating the area percentage of the DBM peak relative to the total area of all detected peaks.[11]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

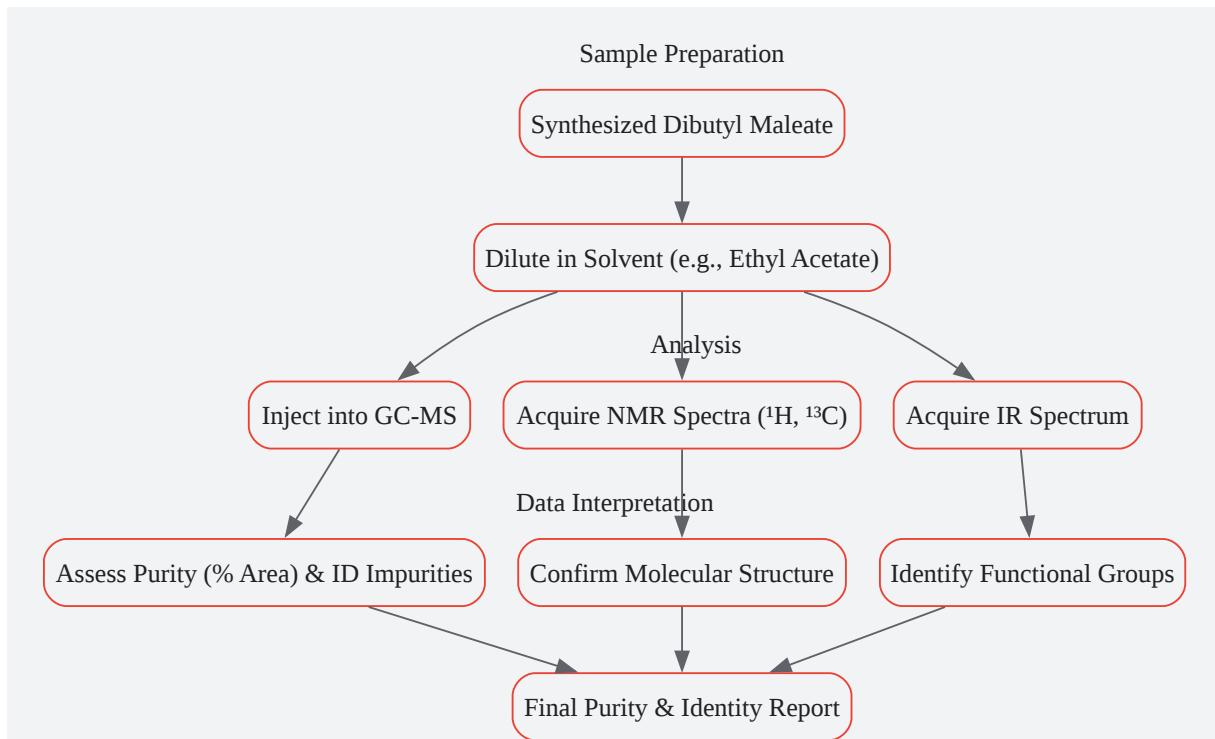
NMR provides unambiguous structural confirmation.

- $^1\text{H}$  NMR (in  $\text{CDCl}_3$ ): The key diagnostic signals are the vinyl protons of the cis-alkene, which appear as a singlet at approximately 6.2-6.3 ppm. The butyl ester groups will show characteristic signals: a triplet around 4.2 ppm (-O- $\text{CH}_2$ -), a multiplet around 1.7 ppm (- $\text{CH}_2$ - $\text{CH}_2$ - $\text{CH}_2$ -), a multiplet around 1.4 ppm (- $\text{CH}_2$ - $\text{CH}_2$ - $\text{CH}_3$ ), and a triplet around 0.9 ppm (- $\text{CH}_2$ - $\text{CH}_3$ ).
- $^{13}\text{C}$  NMR (in  $\text{CDCl}_3$ ): Expect signals for the ester carbonyl carbon (~165 ppm), the vinyl carbons (~130 ppm), and the four distinct carbons of the butyl chain (~65, 30, 19, and 13 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

- C=O Stretch: A strong, sharp absorption band around  $1720\text{-}1730\text{ cm}^{-1}$  is characteristic of the ester carbonyl group.
- C=C Stretch: A medium intensity band around  $1645\text{ cm}^{-1}$  indicates the alkene double bond.
- C-O Stretch: Strong bands in the  $1300\text{-}1100\text{ cm}^{-1}$  region correspond to the C-O stretching of the ester linkage.
- C-H Stretch: Bands just below  $3000\text{ cm}^{-1}$  are from the  $\text{sp}^3$  C-H bonds of the butyl chains.



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Caption: Analytical workflow for DBM characterization.

## Chemical Reactivity and Applications

The chemistry of dibutyl maleate is dominated by its two ester functional groups and its electron-deficient carbon-carbon double bond. This structure makes it a valuable building block and functional additive.

- **Polymerization:** DBM is widely used as a comonomer in the emulsion polymerization of vinyl acetate and acrylics for paints and adhesives.<sup>[6][13]</sup> Its incorporation into the polymer backbone provides internal plasticization, reducing the hardness and brittleness of the resulting polymer film, and enhancing flexibility and adhesion.

- Organic Synthesis Intermediate: The double bond is susceptible to various addition reactions.
  - Michael Addition: It reacts with amines in a Michael addition to form polyaspartic esters, which are used in high-performance coatings, sealants, and elastomers.[1]
  - Diels-Alder Reactions: It can act as a dienophile in Diels-Alder cycloadditions to create complex cyclic structures.[6]
  - Hydrogenation: The double bond can be hydrogenated to yield dibutyl succinate, a valuable intermediate.[6]
- Surfactant Production: DBM is a precursor for the synthesis of sulfosuccinate surfactants, which are powerful wetting agents used in detergents and paints.[3]
- Plasticizer: It is used as a plasticizer for various resins, including PVC and vinyl acetates, to improve their flexibility.[4][14]

## Safety and Toxicology

While useful, dibutyl maleate is a hazardous substance requiring careful handling.

- GHS Hazard Statements: H317 (May cause an allergic skin reaction), H373 (May cause damage to organs through prolonged or repeated exposure), and H411 (Toxic to aquatic life with long lasting effects).[1][15]
- Acute Toxicity:
  - LD<sub>50</sub> (Oral, rat): 3700 mg/kg[1][5]
  - LD<sub>50</sub> (Dermal, rabbit): 10000 mg/kg[1][5]
- Handling Precautions: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Handle in a well-ventilated area or fume hood to avoid inhalation of vapors.[5] Avoid contact with strong oxidizing agents and strong bases.[5]
- Irritation: It is known to cause skin and eye irritation.[5][16] Prolonged or repeated skin contact may lead to allergic reactions.[17][18]

## Conclusion

Dibutyl maleate is a foundational chemical intermediate whose utility is derived directly from its molecular structure—specifically, the reactive cis-alkene double bond and the plasticizing effect of its butyl ester chains. A thorough understanding of its physicochemical properties, synthesis pathways, and analytical characterization is essential for its effective and safe use in research and industrial applications, from advanced polymer formulation to the synthesis of fine chemicals and surfactants. This guide has consolidated the critical technical information required by scientists and professionals to leverage the full potential of this versatile compound.

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